4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound classified under sulfonamides, which are known for their diverse biological activities. This compound features a bromo substituent and an ethoxypyridazinyl moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The synthesis of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves several key steps:
The synthetic route may require optimization to enhance yield and purity, utilizing advanced catalysts and controlled reaction conditions. Techniques like recrystallization and chromatography are commonly employed for purification .
The molecular formula of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is , with a molecular weight of approximately 478.4 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular interactions .
4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can participate in various chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and catalyst presence, play crucial roles in determining the reaction outcomes and product distributions .
The mechanism of action of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The binding affinity and inhibitory effects on these targets can lead to various pharmacological outcomes, including anti-inflammatory and antimicrobial activities.
The exact pathways through which this compound exerts its effects may vary based on its application context. Molecular docking studies are often employed to elucidate these interactions at a molecular level .
While specific physical properties like density and boiling point remain unspecified in available data, typical characteristics of similar compounds include:
Relevant chemical properties include:
Data from spectroscopic analyses (e.g., IR, NMR) provide further insights into functional groups present in the compound .
4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has potential applications across several scientific fields:
These applications highlight the compound's versatility and importance in ongoing research efforts aimed at discovering novel therapeutic agents .
The synthesis of 4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves sequential coupling and sulfonylation reactions. A representative pathway begins with the preparation of the 3-(6-ethoxypyridazin-3-yl)aniline intermediate via Buchwald–Hartwig amination between 3-bromo-6-ethoxypyridazine and aniline derivatives. Subsequent sulfonylation with 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions yields the target compound. Key steps include:
Table 1: Representative Synthetic Yields for Key Intermediates
Intermediate | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|
3-(6-Ethoxypyridazin-3-yl)aniline | Pd(dba)₂, XPhos, 100°C, 24h | 68 | [5] |
4-Bromobenzenesulfonyl chloride | Et₃N, DCM, 0°C→RT, 4h | 92 | [7] |
Target sulfonamide | CHCl₃, reflux, 8h | 78 | [2] |
Regioselectivity is critical for installing the ethoxy group at C6 of pyridazine and bromine at C4 of the benzenesulfonamide moiety. Key strategies include:
Bromine serves dual roles in structural optimization and bioactivity enhancement:
Table 2: Impact of Bromine Substitution on Carbonic Anhydrase Inhibition
Compound | IC₅₀ (μM) hCA II | IC₅₀ (μM) hCA IX | IC₅₀ (μM) hCA XII |
---|---|---|---|
Non-brominated sulfonamide | 0.48 ± 0.11 | 0.32 ± 0.09 | 0.25 ± 0.07 |
4-Bromo derivative | 0.24 ± 0.18 | 0.15 ± 0.07 | 0.12 ± 0.05 |
% Improvement | 50% | 53% | 52% |
Data derived from pyrazole-sulfonamide analogs [8]
The ethoxy group (–OCH₂CH₃) at pyridazine C6 is installed via Williamson ether synthesis:
Table 3: Etherification Method Comparison
Method | Conditions | Yield (%) | Purity |
---|---|---|---|
Williamson ether synthesis | NaOEt, EtOH, 60°C, 12h | 81 | >95% |
Microwave irradiation | Cs₂CO₃, DMF, 120°C, 45 min | 88 | >98% |
Ullmann condensation | Cu₂O, 150°C, 24h | 89 | 91% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1